[2,2'-Bifuran]-5,5'-dicarboxylic acid
Overview
Description
[2,2’-Bifuran]-5,5’-dicarboxylic acid is an organic compound that belongs to the class of bifurans It is characterized by the presence of two furan rings connected at the 2-position, with carboxylic acid groups at the 5-position of each furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bifuran]-5,5’-dicarboxylic acid typically involves the oxidative coupling of furan derivatives. One common method is the photochemical coupling of 5-bromo-2-furfural with furan in the presence of an anionic exchange resin . This reaction is carried out under UV light, which facilitates the formation of the bifuran structure.
Industrial Production Methods
Industrial production of [2,2’-Bifuran]-5,5’-dicarboxylic acid can be achieved through the oxidation of 5-hydroxymethylfurfural, a biomass-derived compound. This method is advantageous due to its sustainability and the availability of renewable resources .
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bifuran]-5,5’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for converting carboxylic acids to alcohols.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions include bifuran derivatives with various functional groups, such as hydroxyl, nitro, and halogen groups.
Scientific Research Applications
[2,2’-Bifuran]-5,5’-dicarboxylic acid has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer for the synthesis of biobased polymers, which are environmentally friendly alternatives to petroleum-based plastics.
Materials Science: The compound is utilized in the development of dye-sensitized solar cells, where it acts as a sensitizer to improve the efficiency of solar energy conversion.
Biology and Medicine: Research has shown that bifuran derivatives possess antibacterial properties, making them potential candidates for the development of new antibiotics.
Mechanism of Action
The mechanism of action of [2,2’-Bifuran]-5,5’-dicarboxylic acid involves its interaction with various molecular targets and pathways. In dye-sensitized solar cells, the compound absorbs photons and facilitates the transfer of electrons, thereby converting solar energy into electrical energy . In biological systems, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic Acid: Another furan derivative with carboxylic acid groups at the 2 and 5 positions.
5,5’-Diformyl-2,2’-bifuran: A bifuran derivative with formyl groups at the 5 positions.
Uniqueness
[2,2’-Bifuran]-5,5’-dicarboxylic acid is unique due to its bifuran structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in sustainable polymer synthesis make it a valuable compound in both academic research and industrial applications.
Properties
IUPAC Name |
5-(5-carboxyfuran-2-yl)furan-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O6/c11-9(12)7-3-1-5(15-7)6-2-4-8(16-6)10(13)14/h1-4H,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXMQWKLSUMGJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)C2=CC=C(O2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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